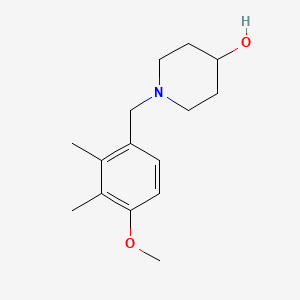

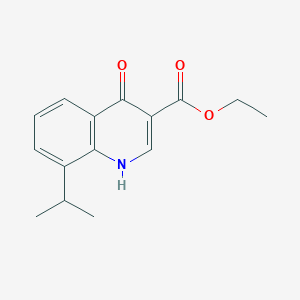

1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic molecules that typically involve complex synthesis procedures and have a variety of applications, including pharmacological interests. While the exact compound is not directly mentioned in available literature, insights can be drawn from related compounds, particularly those involving methoxyphenyl and piperidine functionalities.

Synthesis Analysis

Synthesis approaches for similar compounds often involve multi-step chemical reactions, starting from readily available chemicals to yield the desired complex structures. For example, compounds with piperidinium hydrochloride motifs have been synthesized through reactions involving substituted groups on the carbon atom bearing the hydroxy group, demonstrating the versatility in functional group manipulation (Yang et al., 2009).

Molecular Structure Analysis

Molecular structure characterization of these compounds is typically achieved using techniques like NMR, MS, IR, and X-ray crystallography. Such studies reveal detailed insights into the molecular geometry, stereochemistry, and intermolecular interactions, critical for understanding the compound's chemical behavior and potential bioactivity. The structure of related compounds has been elucidated to show how intermolecular hydrogen bonds and molecular conformations are influenced by specific functional groups (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include substitutions, additions, and cyclization reactions, reflecting the compound's reactivity. For instance, reactions with aliphatic amines leading to products with changed functionalities indicate the reactive nature of methoxybenzylideneiminium salts (Blokhin et al., 1990).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are pivotal in understanding the compound's suitability for various applications. These properties are influenced by molecular structure and intermolecular forces. For compounds with piperidine and methoxyphenyl groups, crystallization and solubility behaviors have been studied to understand their physical characteristics better (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under different conditions, and potential biological activities, are essential for determining the compound's applications. Studies on similar compounds have explored their potential bioactivities, such as anti-leukemia activity, based on their chemical structures (Yang et al., 2009).

Future Directions

Chromones and pyrazoles, which have structures similar to this compound, are important classes of biologically active compounds. They have been extensively used as versatile building blocks in organic synthesis . Therefore, this compound could potentially be used in the development of new bioactive compounds.

properties

IUPAC Name |

1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)5-4-13(11)10-16-8-6-14(17)7-9-16/h4-5,14,17H,6-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXYSOZRMSYRRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5259167 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5629725.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5629730.png)

![8-(3-ethoxypropanoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5629732.png)

![5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5629734.png)

![ethyl 2-{[3-(2-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5629741.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(cyclopropylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5629749.png)

![N'-[(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5629764.png)

![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)